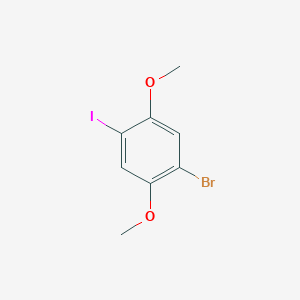

1-Bromo-4-iodo-2,5-dimethoxybenzene

Description

BenchChem offers high-quality 1-Bromo-4-iodo-2,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodo-2,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIBZGULNUJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-to-Z Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: Synthesis and Characterization

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a key halogenated aromatic building block. The document details a validated synthetic protocol starting from 1,4-dimethoxybenzene, including a discussion of the mechanistic underpinnings of the sequential halogenation steps. It offers a thorough guide to the characterization of the final product via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and data presentation are also central to this guide, ensuring its utility in a professional laboratory setting.

Introduction and Strategic Importance

1-Bromo-4-iodo-2,5-dimethoxybenzene is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility stems from the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is more susceptible to cleavage and participation in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) than the more stable carbon-bromine bond. This orthogonal reactivity allows for selective, stepwise functionalization of the aromatic ring, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

The two methoxy groups on the benzene ring are strong activating groups for electrophilic aromatic substitution, facilitating the introduction of the halogen atoms. Their positions also influence the electronic properties and solubility of the molecule and its derivatives.

Retrosynthesis and Mechanistic Considerations

The synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene is most logically approached from the readily available starting material, 1,4-dimethoxybenzene (hydroquinone dimethyl ether). The key transformations are two sequential electrophilic aromatic substitutions: a bromination and an iodination.

The order of these steps is crucial. The methoxy groups are ortho-, para-directing. In 1,4-dimethoxybenzene, all four substitutable positions are equivalent. After the first halogenation (e.g., bromination), the second halogen will be directed to the position para to the first halogen (and ortho to the other methoxy group).

Mechanism: Electrophilic Aromatic Halogenation Both bromination and iodination proceed via the classical electrophilic aromatic substitution mechanism. The electron-rich π system of the dimethoxybenzene ring attacks an electrophilic halogen species (e.g., Br⁺ or I⁺). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product. The presence of the two activating methoxy groups significantly accelerates this reaction compared to unsubstituted benzene.

Detailed Synthesis Protocol

This protocol outlines a reliable, two-step synthesis starting from 1,4-dimethoxybenzene.

Step 1: Synthesis of 1-Bromo-2,5-dimethoxybenzene

Rationale: The first step is the monobromination of 1,4-dimethoxybenzene. N-Bromosuccinimide (NBS) is a suitable brominating agent, offering milder conditions and easier handling than elemental bromine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-Bromo-2,5-dimethoxybenzene, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Rationale: The second step is the iodination of 1-Bromo-2,5-dimethoxybenzene. N-Iodosuccinimide (NIS) is an effective iodinating agent, often used with a catalytic amount of a strong acid like trifluoroacetic acid to generate a more potent electrophilic iodine species.[1]

Procedure:

-

Dissolve 1-Bromo-2,5-dimethoxybenzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield pure 1-Bromo-4-iodo-2,5-dimethoxybenzene as a solid.

Characterization of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrIO₂ | [2] |

| Molecular Weight | 342.96 g/mol | [2] |

| Appearance | Off-white to light brown solid | Supplier Data |

| Melting Point | 104-108 °C | Supplier Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets will also be present in the upfield region, corresponding to the two non-equivalent methoxy groups.

-

Predicted Shifts (CDCl₃, 400 MHz):

-

δ ~7.3 ppm (s, 1H, Ar-H)

-

δ ~7.1 ppm (s, 1H, Ar-H)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals.

-

Predicted Shifts (CDCl₃, 100 MHz):

-

δ ~152-154 ppm (Ar-C-O)

-

δ ~120-125 ppm (Ar-C-H)

-

δ ~115-120 ppm (Ar-C-Br)

-

δ ~85-90 ppm (Ar-C-I)

-

δ ~56-58 ppm (-OCH₃)

-

-

The carbon attached to iodine is significantly shielded due to the "heavy atom effect".[3]

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

-

Key Absorptions:

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic, from methoxy groups)

-

~1580-1450 cm⁻¹: C=C stretching (aromatic ring)

-

~1250-1200 cm⁻¹ & ~1050-1000 cm⁻¹: C-O stretching (aryl ether)

-

Below 800 cm⁻¹: C-Br and C-I stretching

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

-

Expected m/z:

-

~342 (for ⁷⁹Br)

-

~344 (for ⁸¹Br)

-

Experimental Workflow Diagram

Sources

Physical and chemical properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

An In-Depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS No. 174518-82-2), a key halogenated intermediate in modern organic synthesis. The document delves into its fundamental physicochemical properties, spectroscopic signatures, and detailed synthesis protocols. A core focus is placed on its strategic application in medicinal chemistry and drug development, leveraging the differential reactivity of its carbon-halogen bonds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile building block.

Introduction and Strategic Importance

1-Bromo-4-iodo-2,5-dimethoxybenzene is a polysubstituted aromatic compound that has gained significant traction as a versatile precursor in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a benzene ring functionalized with two electron-donating methoxy groups and two different halogen atoms, bromine and iodine, at positions 1 and 4, respectively.[3][4] This unique arrangement of substituents imparts a high degree of utility, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The primary strategic value of this compound lies in the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In typical palladium-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, the C-I bond is significantly more reactive and will undergo oxidative addition under milder conditions than the C-Br bond. This allows for a sequential and site-selective functionalization of the aromatic core, making it an invaluable tool for constructing intricate molecular architectures required for active pharmaceutical ingredients (APIs).[2] Its role as a precursor to compounds in the DOx family of serotonergic agents highlights its relevance in neuroscience and drug discovery.[5]

Physicochemical and Safety Data

A summary of the core physical, chemical, and safety properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene is presented below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-iodo-2,5-dimethoxybenzene | [4] |

| Synonyms | 1-Bromo-2,5-dimethoxy-4-iodobenzene | [4] |

| CAS Number | 174518-82-2 | [3][6] |

| Molecular Formula | C₈H₈BrIO₂ | [3][4][7] |

| Molecular Weight | 342.96 g/mol | [3][4] |

| Appearance | Beige Powder Solid | [8] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][9] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4][8][10] |

Synthesis and Experimental Protocol

The most direct and common synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene involves the electrophilic iodination of the readily available precursor, 1-bromo-2,5-dimethoxybenzene.[11] The electron-donating methoxy groups activate the benzene ring, facilitating substitution. The iodination occurs specifically at the C4 position, which is para to one methoxy group and ortho to the other, due to steric hindrance from the bromine atom at the C1 position.

Workflow for Synthesis

Caption: Synthesis workflow from 1-bromo-2,5-dimethoxybenzene.

Detailed Laboratory Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Reaction Initiation: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes. The addition may be slightly exothermic. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the thiosulfate solution should be roughly equal to the reaction volume. This step quenches any unreacted NIS and removes elemental iodine, indicated by the disappearance of any brown/yellow color.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure 1-Bromo-4-iodo-2,5-dimethoxybenzene as a solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-Bromo-4-iodo-2,5-dimethoxybenzene is primarily dictated by the C-I and C-Br bonds.

-

Site-Selective Cross-Coupling: The C-I bond has a lower dissociation energy (~234 kJ/mol) compared to the C-Br bond (~280 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-I bond occurs at a much faster rate and under significantly milder conditions (e.g., lower temperatures, less activating ligands) than addition to the C-Br bond. This allows for a stepwise synthetic strategy:

-

Step 1 (Iodine site): A coupling partner (e.g., a boronic acid in a Suzuki reaction) is introduced at the C4 position by reacting with the C-I bond, leaving the C-Br bond intact.

-

Step 2 (Bromine site): The resulting product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C1 position.

-

-

Influence of Methoxy Groups: The two methoxy groups are strong ortho, para-directing activators. While their positions are already occupied, their electron-donating nature enhances the reactivity of the entire aromatic system, facilitating the initial electrophilic iodination and influencing the electronic properties of the final synthesized molecules.

Spectroscopic Characterization Profile

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to be simple due to the molecule's symmetry.

-

δ ~7.1-7.3 ppm (singlet, 1H): Aromatic proton at C3.

-

δ ~7.0-7.2 ppm (singlet, 1H): Aromatic proton at C6.

-

δ ~3.8-3.9 ppm (singlet, 3H): Methoxy group protons at C2.

-

δ ~3.7-3.8 ppm (singlet, 3H): Methoxy group protons at C5. (Note: The exact chemical shifts of the aromatic protons can vary but will appear as distinct singlets.)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

-

δ ~150-155 ppm (2C): Aromatic carbons attached to methoxy groups (C2, C5).

-

δ ~115-125 ppm (2C): Aromatic carbons bearing protons (C3, C6).

-

δ ~110-120 ppm (1C): Aromatic carbon attached to bromine (C1).

-

δ ~85-95 ppm (1C): Aromatic carbon attached to iodine (C4).

-

δ ~55-60 ppm (2C): Methoxy group carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

~2950-2850 cm⁻¹: C-H stretching from the methoxy groups.

-

~1580-1450 cm⁻¹: C=C stretching from the aromatic ring.

-

~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether linkages.

-

References

-

PubChem. (n.d.). 1-Bromo-4-iodo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 1-Bromo-2,5-dimethoxy-4-iodobenzene. Retrieved from [Link]

-

Supporting Information for Visible-light-induced mono-bromination of arenes with BrCCl3. (n.d.). RSC. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting information for In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2-iodo-1-methoxybenzene in Modern Pharmaceutical Development. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-iodo-2,5-dimethoxybenzene | 174518-82-2 [chemicalbook.com]

- 7. 1-Bromo-4-iodo-2,5-dimethoxybenzene | C8H8BrIO2 | CID 639172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 1-ブロモ-2,5-ジメトキシベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: A Versatile Orthogonally Functionalized Building Block

This document provides an in-depth technical overview of 1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS No. 174518-82-2), a key intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. The guide details its chemical structure, properties, a robust synthesis protocol, and its strategic applications in advanced organic synthesis.

Core Compound Identification and Properties

1-Bromo-4-iodo-2,5-dimethoxybenzene is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that makes it an asset in multi-step synthetic campaigns. The presence of two different halogens (bromine and iodine) at para positions allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Chemical Identity

The fundamental identifiers for this compound are summarized below for unambiguous reference in procurement, synthesis, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 174518-82-2 | [1][2][3] |

| Molecular Formula | C₈H₈BrIO₂ | [1][3] |

| Molecular Weight | 342.96 g/mol | [1][2] |

| IUPAC Name | 1-bromo-4-iodo-2,5-dimethoxybenzene | [1] |

| Common Synonym | 1-Bromo-2,5-dimethoxy-4-iodobenzene | [3] |

| InChI | InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 | [1] |

| InChI Key | HNPIBZGULNUJST-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=CC(=C(C=C1I)OC)Br | [1] |

Physicochemical Properties

While this compound is commercially available, specific experimental physical properties like melting and boiling points are not consistently reported in publicly accessible literature. The data below represents computed values and information from supplier data sheets.

| Property | Value | Notes |

| Appearance | Solid (predicted) | Based on similar dihalogenated dimethoxybenzenes. |

| Melting Point | Not reported in literature | [1] |

| Boiling Point | Not reported in literature | [1] |

| Topological Polar Surface Area | 18.5 Ų | Computed value, relevant for predicting cell permeability.[3] |

| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | Inferred from structural analogues. |

Molecular Structure and Spectroscopic Profile

The structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene is defined by a central benzene ring with a bromine at position 1, an iodine at position 4, and two methoxy groups at positions 2 and 5. This substitution pattern is crucial for its reactivity.

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The molecule is expected to exhibit two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Two additional singlets, each integrating to 3 protons, are expected in the upfield region (typically δ 3.8-4.0 ppm) for the two distinct methoxy groups.

-

¹³C NMR Spectroscopy: The spectrum should display 8 distinct signals. Six signals will be in the aromatic region, including four carbons attached to substituents (C-Br, C-I, 2x C-O) and two carbons attached to hydrogen (C-H). The two methoxy carbons will appear upfield (typically δ 55-65 ppm). The carbon attached to iodine (C-I) is expected to be the most upfield of the substituted aromatic carbons due to the heavy atom effect.

For comparison, the starting material, 1-Bromo-2,5-dimethoxybenzene , shows three signals in the aromatic region of its ¹H NMR spectrum, confirming its lower symmetry.[4]

Synthesis and Purification Protocol

The most logical and efficient synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene involves the electrophilic iodination of the commercially available precursor, 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5). The two methoxy groups are strong activating groups that direct electrophilic substitution to the para position (position 4), which is vacant.

Field-Proven Methodology: Electrophilic Iodination

This protocol is based on well-established methods for the regioselective iodination of activated arenes using N-Iodosuccinimide (NIS) as a mild and efficient iodine source, catalyzed by a strong acid.[5]

Materials and Reagents:

-

1-Bromo-2,5-dimethoxybenzene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography or recrystallization

Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Bromo-2,5-dimethoxybenzene (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. The mixture may not be fully homogeneous initially.

-

Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the stirring mixture. The acid catalyst is crucial for activating the NIS to generate a potent electrophilic iodine species.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the more polar, higher molecular weight product. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted iodine and excess NIS, which would otherwise impart color to the product. Stir vigorously for 10-15 minutes until the organic layer is colorless.

-

Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize TFA), water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified either by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure 1-Bromo-4-iodo-2,5-dimethoxybenzene.

Applications in Synthetic Chemistry: The Power of Orthogonal Reactivity

The primary value of 1-Bromo-4-iodo-2,5-dimethoxybenzene lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium center under milder conditions than the C-Br bond.[6] This allows for a programmed, sequential introduction of different molecular fragments onto the aromatic core.

Sequential Cross-Coupling Reactions

This building block is an ideal substrate for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions.

-

Step 1: Sonogashira Coupling (C-I bond): The C-I bond can be selectively coupled with a terminal alkyne under standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, and a base like triethylamine) at or near room temperature.[7][8] The C-Br bond remains intact during this process.

-

Step 2: Suzuki-Miyaura Coupling (C-Br bond): The resulting bromo-alkynyl intermediate can then undergo a subsequent Suzuki-Miyaura coupling with a boronic acid or ester at the C-Br position, typically requiring slightly more forcing conditions (e.g., a different palladium catalyst, stronger base, and elevated temperature).[9][10][11]

This one-pot or stepwise approach enables the efficient construction of complex, unsymmetrical biaryl-alkynyl structures, which are valuable scaffolds in medicinal chemistry and materials science.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 174518-82-2 | 1-Bromo-2,5-dimethoxy-4-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR [m.chemicalbook.com]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. youtube.com [youtube.com]

A Spectroscopic Guide to 1-Bromo-4-iodo-2,5-dimethoxybenzene: In-Depth Analysis and Predicted Data for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound with significant potential in organic synthesis and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to identify, characterize, and utilize this versatile chemical building block.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of molecular characterization, providing a detailed "fingerprint" of a compound's atomic and molecular structure. 1-Bromo-4-iodo-2,5-dimethoxybenzene (C₈H₈BrIO₂) is a polysubstituted benzene derivative whose utility in synthetic chemistry is amplified by the differential reactivity of its carbon-bromine and carbon-iodine bonds, making it a valuable precursor for the synthesis of more complex molecules. An in-depth understanding of its spectroscopic signature is therefore crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-Bromo-4-iodo-2,5-dimethoxybenzene. Furthermore, it will outline the standard experimental protocols for acquiring this data, ensuring scientific rigor and reproducibility.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene is depicted below. The spectroscopic data are predicted based on the analysis of substituent effects on the benzene ring, drawing comparisons with structurally similar compounds.

Molecular Structure Diagram

Caption: Molecular structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 1-Bromo-4-iodo-2,5-dimethoxybenzene.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Ar-H (H-3 or H-6) |

| ~7.1 | Singlet | 1H | Ar-H (H-6 or H-3) |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.85 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-O |

| ~150 | C-O |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | C-Br |

| ~85 | C-I |

| ~57 | -OCH₃ |

| ~56.5 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3000-2850 | C-H stretch (aromatic & alkyl) |

| ~1580, ~1480 | C=C stretch (aromatic ring) |

| ~1250-1200 | C-O-C stretch (asymmetric) |

| ~1050-1000 | C-O-C stretch (symmetric) |

| ~850 | C-H bend (aromatic) |

| ~650 | C-Br stretch |

| ~600 | C-I stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Interpretation |

| ~342/344 | Molecular ion peak [M]⁺• (with characteristic isotopic pattern for one Br atom) |

| ~327/329 | [M - CH₃]⁺ |

| ~299/301 | [M - CH₃ - CO]⁺ |

| ~215/217 | [M - I]⁺ |

| ~172 | [M - Br - I]⁺• |

| ~127 | [I]⁺ |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple. Due to the symmetrical substitution pattern, there are two distinct aromatic protons and two distinct methoxy groups. The aromatic protons are expected to appear as two singlets, as they are not coupled to each other. Their chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing halogens. The two methoxy groups will each give rise to a singlet, integrating to three protons each. Their slightly different chemical environments may result in two closely spaced singlets.

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The two carbons attached to the oxygen atoms of the methoxy groups will appear at the lowest field (highest ppm value) due to the deshielding effect of the oxygen. The two aromatic CH carbons will have distinct chemical shifts. The carbon attached to the bromine will be at a higher field than that attached to iodine, and the carbon attached to iodine will be significantly shielded, appearing at a much lower ppm value. The two methoxy carbons will also show distinct signals.

NMR Data Acquisition Workflow

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Key Vibrational Modes: The IR spectrum of 1-Bromo-4-iodo-2,5-dimethoxybenzene will be dominated by several key absorptions. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents are expected in the 3000-2850 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene ring will appear around 1580 and 1480 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups will be prominent in the 1250-1000 cm⁻¹ range. The out-of-plane C-H bending of the aromatic protons will likely be observed around 850 cm⁻¹. Finally, the C-Br and C-I stretching vibrations will be found in the fingerprint region, at approximately 650 cm⁻¹ and 600 cm⁻¹, respectively.

FTIR Sample Preparation Protocol (KBr Pellet Method)

-

Grinding: A small amount of the solid sample (1-2 mg) is finely ground in an agate mortar and pestle.

-

Mixing: The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Molecular Ion and Fragmentation: In the EI-MS spectrum of 1-Bromo-4-iodo-2,5-dimethoxybenzene, the molecular ion peak ([M]⁺•) is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 342 and 344.

-

Fragmentation Pathways: Common fragmentation pathways for this molecule would include the loss of a methyl group (-CH₃) to give a fragment at m/z 327/329, followed by the loss of carbon monoxide (-CO). The cleavage of the carbon-halogen bonds is also expected, leading to fragments corresponding to the loss of an iodine atom ([M - I]⁺) at m/z 215/217 and potentially the loss of a bromine atom ([M - Br]⁺). A fragment corresponding to the loss of both halogens ([M - Br - I]⁺•) at m/z 172 is also plausible. The presence of a peak at m/z 127 would correspond to the iodine cation ([I]⁺).

Mass Spectrometry Data Acquisition Workflow

Caption: A generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for 1-Bromo-4-iodo-2,5-dimethoxybenzene. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable predictive resource for researchers. The outlined experimental protocols for data acquisition further ensure that scientists can confidently proceed with the empirical characterization of this important synthetic building block. The comprehensive spectroscopic information contained herein is designed to facilitate the seamless integration of 1-Bromo-4-iodo-2,5-dimethoxybenzene into synthetic workflows and drug development pipelines.

References

-

PubChem Compound Summary for CID 639172, 1-Bromo-4-iodo-2,5-dimethoxybenzene. National Center for Biotechnology Information. [Link][1][2]

-

NIST Chemistry WebBook: Benzene, 1-bromo-4-iodo-. National Institute of Standards and Technology. [Link][3][4]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

The Architectural Nuances of Halogenated Dimethoxybenzenes: A Technical Guide to the Crystal Structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene and Its Derivatives

Introduction: The Strategic Importance of Halogenated Aromatics in a Molecular World

In the intricate landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, or crystal structure, dictates a compound's physical and chemical properties, influencing everything from its efficacy as a pharmaceutical agent to its performance in an electronic device. Halogenated aromatic compounds, in particular, have emerged as versatile building blocks in the synthesis of complex organic molecules.[1] The introduction of halogen atoms onto an aromatic scaffold provides a powerful tool for modulating electronic properties, metabolic stability, and intermolecular interactions. This guide delves into the fascinating world of di-halogenated dimethoxybenzenes, with a specific focus on the anticipated crystal structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene and a comparative analysis of its structurally related derivatives. While a definitive crystal structure for 1-Bromo-4-iodo-2,5-dimethoxybenzene is not publicly available, this guide will provide a comprehensive, predictive analysis based on the established crystal structures of its analogs, alongside detailed synthetic and crystallographic protocols.

Anticipated Crystal Structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene: A Comparative Analysis

The crystal structure of an organic molecule is the result of a delicate balance of intermolecular forces. In the case of halogenated compounds, halogen bonding has been identified as a significant directional interaction that influences crystal packing.[2] By examining the crystal structures of closely related analogs, we can make well-informed predictions about the structural characteristics of 1-Bromo-4-iodo-2,5-dimethoxybenzene.

Comparative Crystallographic Data of Analogs

To build a predictive model for the crystal structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene, we will first examine the crystallographic data of two key, structurally similar compounds: 1,4-Dibromo-2,5-dimethoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene.

| Parameter | 1,4-Dibromo-2,5-dimethoxybenzene [1] | 1-Bromo-4-chloro-2,5-dimethoxybenzene [3][4] |

| Chemical Formula | C₈H₈Br₂O₂ | C₈H₈BrClO₂ |

| Molecular Weight | 295.94 g/mol | 251.50 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 6.573(1) | 6.3804(7) |

| b (Å) | 8.438(2) | 8.2586(10) |

| c (Å) | 8.756(2) | 8.6337(11) |

| β (°) | 90.14(3) | 90.853(6) |

| Volume (ų) | 485.6(2) | 454.89(9) |

| Z | 2 | 2 |

Table 1: Comparative Crystallographic Data of 1-Bromo-4-iodo-2,5-dimethoxybenzene Analogs

The data presented in Table 1 reveals that both the dibromo and the bromo-chloro derivatives crystallize in the same monoclinic space group (P2₁/n), suggesting a similar overall packing motif. The unit cell dimensions are also comparable, with slight variations attributable to the different sizes of the halogen atoms. A notable feature of the 1-bromo-4-chloro-2,5-dimethoxybenzene structure is the disorder at the halogen sites, with each site being occupied by 50% bromine and 50% chlorine.[3][4] This disorder arises from the molecule sitting on a crystallographic inversion center.

Based on this, it is highly probable that 1-Bromo-4-iodo-2,5-dimethoxybenzene will also crystallize in a monoclinic system, potentially in the same P2₁/n space group. The unit cell parameters are expected to be slightly larger than those of the dibromo analog to accommodate the larger iodine atom.

The Role of Halogen Bonding in Crystal Packing

The defining feature of the crystal structures of these compounds is the presence of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[5] The strength and directionality of these bonds make them a powerful tool in crystal engineering.[2]

In di-halogenated benzenes, two main types of halogen-halogen interactions are observed:

-

Type I: Characterized by two identical C-X···X angles, where X is the halogen.

-

Type II: Characterized by two different C-X···X angles, typically with one angle close to 180° and the other around 90°.

Type II interactions are generally considered to be true halogen bonds, where the electrophilic "σ-hole" of one halogen atom interacts with the nucleophilic equatorial region of another.[3][6]

For 1-Bromo-4-iodo-2,5-dimethoxybenzene, the presence of two different halogens introduces the possibility of several types of halogen bonds: Br···Br, I···I, and Br···I. The relative strengths of these interactions will dictate the final crystal packing. Given the higher polarizability of iodine, it is expected to be a stronger halogen bond donor than bromine. This could lead to a preference for I···I or I···Br interactions over Br···Br interactions in the crystal lattice. Furthermore, the oxygen atoms of the methoxy groups can act as halogen bond acceptors, leading to C-X···O interactions.

Caption: Potential halogen bonding interactions.

Experimental Protocols

Synthesis of 1-Bromo-4-iodo-2,5-dimethoxybenzene

A plausible and documented synthetic route to 1-Bromo-4-iodo-2,5-dimethoxybenzene starts from the commercially available 1-Bromo-2,5-dimethoxybenzene.[7]

Step-by-step Methodology:

-

Starting Material: 1-Bromo-2,5-dimethoxybenzene.

-

Reagents: Iodine (I₂), and an oxidizing agent such as a mixture of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄), or periodic acid (HIO₄).

-

Procedure:

-

Dissolve 1-Bromo-2,5-dimethoxybenzene in a suitable solvent, such as glacial acetic acid or methanol.

-

Add iodine crystals to the solution.

-

Slowly add the oxidizing agent to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude 1-Bromo-4-iodo-2,5-dimethoxybenzene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for the target compound.

Single-Crystal X-ray Diffraction: A Generalized Protocol

Obtaining high-quality single crystals is the crucial first step for X-ray diffraction analysis.

Step-by-step Methodology for Crystallization and Data Collection:

-

Crystal Growth:

-

Dissolve the purified 1-Bromo-4-iodo-2,5-dimethoxybenzene in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Alternatively, slow evaporation of a saturated solution at room temperature can yield single crystals. Vapor diffusion is another effective technique, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

-

Crystal Mounting:

-

Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

-

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

-

Data Processing:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for factors such as absorption and crystal decay.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.

-

Caption: Experimental workflow for single-crystal X-ray diffraction.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene and its derivatives make them valuable precursors in several high-tech fields. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the construction of complex molecular architectures with tailored properties.

In drug discovery , these compounds can serve as scaffolds for the synthesis of novel therapeutic agents. The dimethoxybenzene core is found in numerous biologically active molecules, and the introduction of halogens can enhance binding affinities to target proteins and improve pharmacokinetic profiles.

In materials science , the ability to form well-defined supramolecular structures through halogen bonding makes these compounds attractive for the development of new organic electronic materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The precise control over crystal packing afforded by halogen bonding is crucial for optimizing charge transport and other electronic properties.[1]

Conclusion

While the definitive crystal structure of 1-Bromo-4-iodo-2,5-dimethoxybenzene awaits experimental determination, a comprehensive understanding of its likely structural features can be gleaned from a comparative analysis of its close analogs. This technical guide has provided a predictive overview of its crystal structure, highlighting the pivotal role of halogen bonding in directing its solid-state architecture. The detailed synthetic and crystallographic protocols outlined herein offer a clear roadmap for researchers seeking to synthesize this compound and elucidate its precise three-dimensional structure. The continued exploration of such halogenated aromatic systems will undoubtedly pave the way for advancements in both pharmaceutical development and materials science.

References

-

Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o339. [Link]

-

ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

- Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Li, Q., et al. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1806. [Link]

-

Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2514-2524. [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(11), 1671. [Link]

-

Reddy, C. M., Kirchner, M. T., Gundakaram, R. C., Padmanabhan, K. A., & Desiraju, G. R. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 5), 477–488. [Link]

-

Gilday, L. C., Robinson, S. W., Barendt, T. A., & Beer, P. D. (2015). Halogen bonding in supramolecular chemistry. Chemical Reviews, 115(15), 7118-7195. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-溴-2,5-二甲氧基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Reactivity and electronic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

An In-depth Technical Guide: Reactivity and Electronic Properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Abstract

1-Bromo-4-iodo-2,5-dimethoxybenzene is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and iodine) and two electron-donating methoxy groups, imparts a rich and tunable chemical reactivity. This guide provides an in-depth analysis of the electronic properties governing this reactivity, with a focus on chemoselective transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and strategic applications are presented for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Molecular Overview

1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS 174518-82-2) is a polysubstituted benzene derivative whose value lies in the orthogonal reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1] The presence of two powerful electron-donating methoxy groups significantly influences the electronic landscape of the aromatic ring, activating it towards certain transformations and directing the regioselectivity of others. This combination allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from a single, readily accessible precursor.[2] This guide will elucidate the principles behind its selective reactivity and provide practical methodologies for its application.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-iodo-2,5-dimethoxybenzene | [3] |

| CAS Number | 174518-82-2 | [4] |

| Molecular Formula | C₈H₈BrIO₂ | [4][5] |

| Molecular Weight | 342.96 g/mol | [3][4] |

| Appearance | Solid (typical) | - |

| Topological Polar Surface Area | 18.5 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Electronic Properties: The Foundation of Reactivity

The reactivity of 1-bromo-4-iodo-2,5-dimethoxybenzene is a direct consequence of the interplay between the electronic effects of its four substituents.

-

Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups. They exert a powerful positive mesomeric effect (+M), donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the aromatic core.

-

Halogen Atoms (-Br, -I): Bromine and iodine are deactivating groups overall due to their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond. However, their lone pairs can participate in resonance, exerting a weak +M effect.

The dominant electronic feature is the electron donation from the methoxy groups, making the ring electron-rich. This has profound implications for the reactivity of the C-X (carbon-halogen) bonds.

Diagram of Electronic Effects

Caption: Dominant electronic effects influencing the aromatic core.

Chemoselective Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to cleavage. This energy difference is the cornerstone of selective functionalization.

| Bond Type | Bond Dissociation Energy (kJ/mol, avg. for benzene) | Reactivity Trend |

| C-I | ~272 | Most Reactive |

| C-Br | ~336 | Less Reactive |

This reactivity hierarchy (C-I > C-Br) is reliably exploited in two major classes of reactions: metal-halogen exchange and transition metal-catalyzed cross-coupling.[6]

Selective Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic intermediates.[7] When 1-bromo-4-iodo-2,5-dimethoxybenzene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange occurs preferentially at the more reactive iodine position.[7]

Causality of Experimental Choice: The reaction is conducted at cryogenic temperatures (typically -78 °C) for a critical reason: to ensure kinetic control. At this temperature, the rate of lithium-iodine exchange is significantly faster than the rate of lithium-bromine exchange. Furthermore, these low temperatures prevent side reactions, such as the degradation of the highly reactive organolithium intermediate or potential benzyne formation.[8]

Experimental Protocol: Selective Lithiation and Quenching

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 equiv) and dry, anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The successful formation of the lithiated species marks the completion of the metal-halogen exchange.

-

Electrophilic Quench: Add a chosen electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or gaseous CO₂ to form a carboxylic acid) to the solution at -78 °C and stir for 1-2 hours.

-

Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the 4-functionalized-1-bromo-2,5-dimethoxybenzene derivative.

Workflow Diagram: Selective Halogen-Metal Exchange

Caption: Workflow for selective C-I bond functionalization via lithiation.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is elegantly demonstrated in palladium-catalyzed cross-coupling reactions. The oxidative addition of an aryl halide to a Pd(0) catalyst is the rate-determining step, and it occurs much more readily for aryl iodides than for aryl bromides.[6] This allows for a two-step, one-pot, or sequential strategy to build molecular complexity.

Common Selective Cross-Coupling Reactions:

-

Sonogashira Coupling: Reacts a terminal alkyne selectively at the C-I position.[1]

-

Suzuki-Miyaura Coupling: Reacts an organoboron compound (boronic acid or ester) selectively at the C-I position.[6]

-

Heck Coupling: Reacts an alkene selectively at the C-I position.

-

Buchwald-Hartwig Amination: Reacts an amine selectively at the C-I position.

After the initial coupling at the iodine site, the less reactive C-Br bond remains intact, available for a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand).

Experimental Protocol: General Procedure for Selective Sonogashira Coupling

-

Setup: To a Schlenk tube, add 1-bromo-4-iodo-2,5-dimethoxybenzene (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

-

Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv).

-

Coupling Partner: Add the terminal alkyne (1.1-1.2 equiv).

-

Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is typically complete within 2-12 hours.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography to obtain the 4-alkynyl-1-bromo-2,5-dimethoxybenzene product. This product can then be used in a subsequent cross-coupling reaction at the C-Br site.

Diagram: Sequential Cross-Coupling Strategy

Caption: A two-step sequential functionalization strategy.

Synthesis of the Core Scaffold

The title compound is typically prepared via iodination of the corresponding bromo-precursor, 1-bromo-2,5-dimethoxybenzene.

Protocol: Synthesis from 1-Bromo-2,5-dimethoxybenzene

A plausible laboratory-scale synthesis involves electrophilic iodination.

-

Setup: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.

-

Iodination Reagent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine (I₂) and an oxidizing agent (e.g., mercuric oxide), to the solution.[9]

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The electron-rich nature of the ring facilitates this electrophilic aromatic substitution.

-

Workup: Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with an organic solvent, wash with water and brine, and dry.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 1-bromo-4-iodo-2,5-dimethoxybenzene.

Conclusion and Future Outlook

1-Bromo-4-iodo-2,5-dimethoxybenzene is a paradigm of modern synthetic design, where substituent effects are precisely leveraged to achieve controlled, sequential bond formation. Its predictable chemoselectivity in metal-halogen exchange and cross-coupling reactions makes it an invaluable tool for constructing complex organic molecules, particularly in the synthesis of pharmaceutical intermediates and novel electronic materials. The principles outlined in this guide—exploiting differential bond energies under kinetic control—are broadly applicable and serve as a model for strategic molecular construction. Future applications will likely see this scaffold incorporated into automated synthesis platforms and used for the rapid generation of compound libraries for high-throughput screening.

References

-

Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-iodo-2,5-dimethoxybenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). 1-bromo-4-iodo-2,5-dimethoxybenzene|174518-82-2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

American Elements. (n.d.). 1-Bromo-2,5-dimethoxy-4-iodobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Bromo-4-iodo-2,5-dimethoxybenzene | C8H8BrIO2 | CID 639172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]

- 9. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-4-iodo-2,5-dimethoxybenzene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-iodo-2,5-dimethoxybenzene, a halogenated aromatic compound with applications in organic synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of its predicted solubility, a robust experimental protocol for its quantitative determination, and essential physicochemical and safety data.

Introduction to 1-Bromo-4-iodo-2,5-dimethoxybenzene

1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS No. 174518-82-2) is a substituted aromatic compound featuring a benzene ring functionalized with one bromine atom, one iodine atom, and two methoxy groups.[1][2][3][4] This unique substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be leveraged for sequential molecular elaborations.

Understanding the solubility of this compound is paramount for researchers and drug development professionals. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in the design of purification strategies such as crystallization and chromatography. Furthermore, in the context of drug development, the solubility of a compound and its intermediates can significantly impact process scalability and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene is presented in the table below. These properties are essential for understanding its solubility behavior and for ensuring its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 174518-82-2 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrIO₂ | [1][2] |

| Molecular Weight | 342.96 g/mol | [1][4] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in dry, dark place |

Solubility Profile: Prediction and Experimental Determination

As of the date of this guide, specific quantitative solubility data for 1-Bromo-4-iodo-2,5-dimethoxybenzene in a wide range of organic solvents is not extensively available in the public domain. However, based on its molecular structure and the principle of "like dissolves like," a qualitative prediction of its solubility can be made.

Qualitative Solubility Prediction

1-Bromo-4-iodo-2,5-dimethoxybenzene is a relatively nonpolar molecule due to the presence of the benzene ring and the two halogen atoms. The two methoxy groups introduce some polarity, but the overall character of the molecule is expected to be lipophilic. Therefore, it is predicted to have:

-

High solubility in nonpolar and moderately polar organic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

-

Limited solubility in highly polar aprotic solvents such as:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Low to negligible solubility in polar protic solvents such as:

-

Water

-

Methanol

-

Ethanol

-

The synthesis of this compound from 1-bromo-2,5-dimethoxybenzene implies its stability and at least partial solubility in the solvents used for that reaction and subsequent purification.[5] Additionally, a patent for a related compound mentions the use of dichloromethane for extraction, supporting the prediction of its solubility in this solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. The following protocol outlines a detailed procedure for determining the solubility of 1-Bromo-4-iodo-2,5-dimethoxybenzene in a chosen organic solvent, followed by quantification using UV-Vis spectroscopy.

3.2.1. Principle

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

3.2.2. Materials and Equipment

-

1-Bromo-4-iodo-2,5-dimethoxybenzene (solid)

-

Organic solvent of choice (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

3.2.3. Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

3.2.4. Detailed Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid 1-Bromo-4-iodo-2,5-dimethoxybenzene to a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles. The filtration step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification by UV-Vis Spectroscopy:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 1-Bromo-4-iodo-2,5-dimethoxybenzene of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

-

Safety and Handling

1-Bromo-4-iodo-2,5-dimethoxybenzene should be handled in accordance with standard laboratory safety procedures. Based on available safety data for this and structurally related compounds, the following precautions are recommended:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.

For more detailed information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

While quantitative solubility data for 1-Bromo-4-iodo-2,5-dimethoxybenzene is not widely published, its molecular structure suggests good solubility in a range of nonpolar and moderately polar organic solvents. This technical guide provides a robust and reliable experimental protocol based on the shake-flask method and UV-Vis spectroscopic analysis, enabling researchers to accurately determine its solubility in solvents relevant to their specific applications. The provided physicochemical and safety information further supports the effective and safe use of this compound in a research and development setting.

References

-

American Elements. 1-Bromo-2,5-dimethoxy-4-iodobenzene. Available from: [Link]

-

ChemSrc. 1-Bromo-4-iodo-2,5-dimethoxybenzene. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical data for 1-Bromo-4-iodo-2,5-dimethoxybenzene. Recognizing the current scarcity of published data for this specific compound, this document serves as a procedural and theoretical roadmap for researchers in drug development, materials science, and chemical synthesis. We present detailed, field-proven experimental protocols for determining the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) via rotating-bomb combustion calorimetry and the standard molar enthalpy of sublimation (ΔsubHm°) using the Knudsen effusion mass-loss technique. Complementing these experimental approaches, we outline a robust computational methodology for calculating the gas-phase enthalpy of formation (ΔfHm°(g)) utilizing the high-accuracy Gaussian-4 (G4) composite quantum chemical method. By synthesizing these experimental and computational workflows, this guide establishes a self-validating system for obtaining reliable and internally consistent thermochemical data, crucial for predicting the stability, reactivity, and energetic behavior of this highly functionalized aromatic compound.

Introduction: The Significance of Thermochemical Data

1-Bromo-4-iodo-2,5-dimethoxybenzene is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of two different halogen atoms (bromine and iodine) at specific positions, along with electron-donating methoxy groups, imparts unique reactivity and intermolecular interaction capabilities. For drug development professionals, a thorough understanding of the compound's thermodynamic stability is paramount for predicting shelf-life, degradation pathways, and potential incompatibilities in formulations. For materials scientists, these data are essential for designing and synthesizing molecules with tailored energetic properties for applications in organic electronics or energetic materials.

This guide addresses the critical need for a standardized approach to elucidating the thermochemical properties of this molecule. By providing a detailed exposition of both experimental and computational methodologies, we aim to empower researchers to generate high-quality, reliable data.